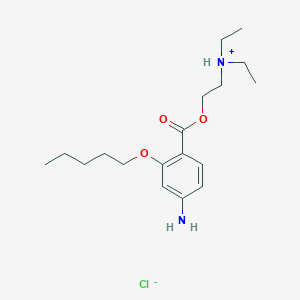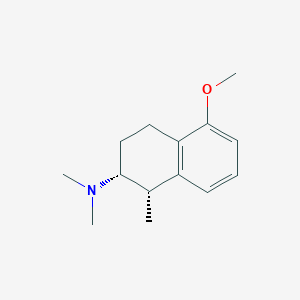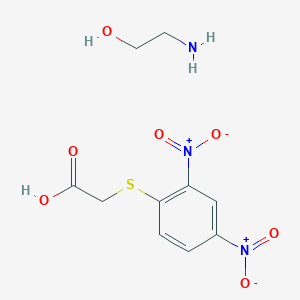
(3E)-1,1,1-trifluoro-4-methoxypent-3-en-2-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related trifluoro and methoxy-substituted compounds has been extensively studied. For instance, Martins and colleagues (2003) demonstrated the regiospecific allylic bromination of 4-methoxy-1,1,1-trihalo-3-alken-2-ones, yielding compounds with good purity and yields by bromination followed by pyridine addition (Martins, 2003). These methodologies could potentially be adapted for the synthesis of "(3E)-1,1,1-trifluoro-4-methoxypent-3-en-2-one" by altering the halogenation and alkylation steps to introduce the trifluoro and methoxy groups at the desired positions.
Molecular Structure Analysis
The molecular structure and conformations of fluorinated compounds have been a subject of interest. Frogner et al. (2010) investigated the structure of a pentafluorocyclobutene derivative, providing insights into bond lengths and angles that could be relevant to understanding the structural nuances of "(3E)-1,1,1-trifluoro-4-methoxypent-3-en-2-one" (Frogner et al., 2010).
Chemical Reactions and Properties
Chemical reactions involving trifluoromethyl and methoxy groups have been explored in various studies. Barlow, Haszeldine, and Murray (1980) discussed the ene reactions of trifluoronitrosomethane, which could provide insights into the reactivity of trifluoromethyl-substituted enones like "(3E)-1,1,1-trifluoro-4-methoxypent-3-en-2-one" (Barlow et al., 1980).
Applications De Recherche Scientifique
Synthesis of N-Pyrrolyl(furanyl)-Substituted Piperazines, 1,4-Dizepanes, and 1,4-Diazocanes
The compound has been used to synthesize N-pyrrolyl(furanyl)-piperazines, 1,4-diazepanes, and 1,4-diazocanes with high efficiency (Mittersteiner et al., 2019).
Efficient Synthesis of (1,2,3‐Triazol‐1‐yl)methylpyrimidines
It serves as an efficient precursor for the synthesis of (1,2,3-triazol-1-yl)methyl-pyrimidine biheterocycles (Aquino et al., 2017).
Synthesis and Complexation of Fluorinated 1,3-Enaminoketones
The compound is used for synthesizing various compounds in scientific research, particularly in the context of fluorinated 1,3-enaminones with terminal CC bonds (Zhilina et al., 2012).
Interaction with C-nucleophiles
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one, a related compound, reacts with phenylmagnesium bromide and organozinc compounds, leading to various substitution and addition products (Gorbunova et al., 1993).
Synthesis of Highly Functionalized 4-Amino-2-(trifluoromethyl)-1H-pyrroles
The reaction of 5-bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one with primary aliphatic amines is highly selective, used for synthesizing specific pyrrole derivatives (Zanatta et al., 2021).
Safety and Hazards
Propriétés
IUPAC Name |
(E)-1,1,1-trifluoro-4-methoxypent-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3O2/c1-4(11-2)3-5(10)6(7,8)9/h3H,1-2H3/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJNIYNVIHHABIV-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C(F)(F)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C(F)(F)F)/OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3E)-1,1,1-trifluoro-4-methoxypent-3-en-2-one | |
CAS RN |
135351-20-1 | |
| Record name | (3E)-1,1,1-trifluoro-4-methoxypent-3-en-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes (3E)-1,1,1-trifluoro-4-methoxypent-3-en-2-one a valuable building block in organic synthesis?
A1: (3E)-1,1,1-trifluoro-4-methoxypent-3-en-2-one possesses several structural features that make it attractive for synthetic chemists. The molecule contains an electrophilic carbon atom (beta to the carbonyl) that is susceptible to nucleophilic attack. [, , ] Additionally, the presence of the trifluoromethyl group can enhance the reactivity of nearby functional groups and introduce valuable physicochemical properties to the final products. [, , ] Finally, the enone moiety can participate in various cyclization reactions, leading to the formation of diverse heterocyclic scaffolds. [, , ]
Q2: Can you provide specific examples of how (3E)-1,1,1-trifluoro-4-methoxypent-3-en-2-one has been utilized in the synthesis of heterocyclic compounds?
A2: Certainly! One prominent example is its use in the synthesis of (1,2,3-triazol-1-yl)methyl-pyrimidine derivatives. [] This methodology involves a two-step process: first, (3E)-1,1,1-trifluoro-4-methoxypent-3-en-2-one undergoes a substitution reaction with sodium azide, replacing the bromine atom with an azide group. The resulting azide derivative then undergoes a click reaction with various alkynes, affording the corresponding triazole-containing intermediates. These intermediates are then cyclized with 2-methylisothiourea sulfate to yield the desired (1,2,3-triazol-1-yl)methyl-pyrimidine biheterocycles. []
A3: When (3E)-1,1,1-trifluoro-4-methoxypent-3-en-2-one reacts with primary aliphatic amines, researchers observed the selective formation of either 1-alkyl-4-(aminoalkyl)-2-(trifluoromethyl)-1H-pyrroles or β-enaminones depending on the amount of amine used and the reaction conditions employed. [] This control over product selectivity highlights the versatility of (3E)-1,1,1-trifluoro-4-methoxypent-3-en-2-one as a starting material for accessing different classes of compounds.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







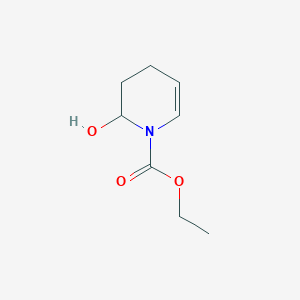

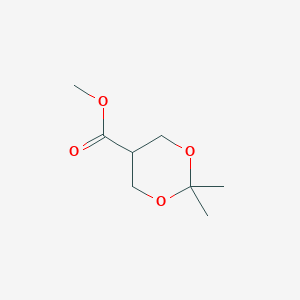

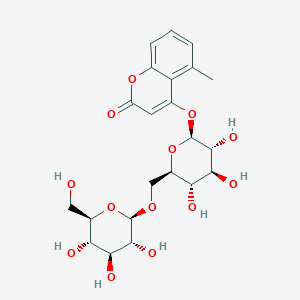
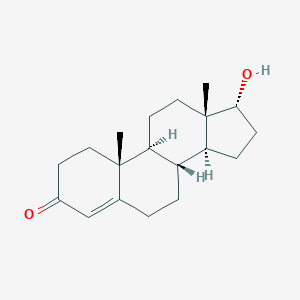
![Benzoic acid, 2-[[3-(2-quinolinylmethoxy)phenyl]amino]-](/img/structure/B28519.png)
